molecular formula C22H30N4O3 B12609806 N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-18-7

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12609806
CAS No.: 918436-18-7
M. Wt: 398.5 g/mol
InChI Key: VLEOJXKUZIHZRV-IBGZPJMESA-N
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Description

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting with the protection of the amino groups on the lysine molecule. This is followed by the coupling of the glycyl group to the lysine backbone using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

918436-18-7

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(2-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H30N4O3/c1-16-10-12-17(13-11-16)25-22(28)19(8-5-6-14-23)26-21(27)15-24-18-7-3-4-9-20(18)29-2/h3-4,7,9-13,19,24H,5-6,8,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

VLEOJXKUZIHZRV-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC

Origin of Product

United States

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